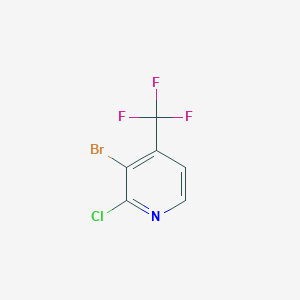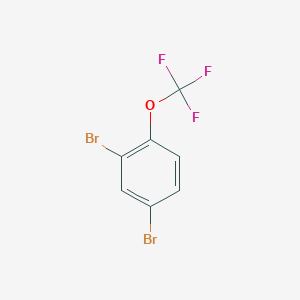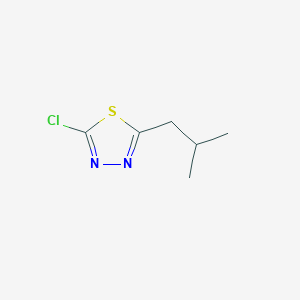
2-Chloro-5-isobutyl-1,3,4-thiadiazole
Übersicht
Beschreibung
“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 99420-56-1 . It has a molecular formula of C6H9ClN2S and a molecular weight of 176.67 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-isobutyl-1,3,4-thiadiazole” consists of a thiadiazole ring substituted with a chlorine atom and an isobutyl group .Physical And Chemical Properties Analysis
“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a liquid at room temperature . It has a predicted boiling point of 255.9±23.0 °C and a predicted density of 1.230±0.06 g/cm3 . The predicted pKa value is -1.17±0.10 .Wissenschaftliche Forschungsanwendungen
Anticancer Research
2-Chloro-5-isobutyl-1,3,4-thiadiazole: has shown promise in anticancer research. Thiadiazole derivatives are known for their ability to cross cellular membranes and interact with biological targets due to their mesoionic nature . This particular compound could be investigated for its efficacy in various cancer models, focusing on its interaction with specific cellular targets and its influence on cancer cell viability.
Pharmacology
In pharmacology, 2-Chloro-5-isobutyl-1,3,4-thiadiazole could be utilized as a scaffold for developing new therapeutic agents. Its structural motif is common in medications like cephazolin and acetazolamide, indicating its potential in drug design and synthesis .
Material Science
The compound’s properties suggest it could be used in material science, particularly in the development of new materials with specific electronic or mechanical properties. Its stability and molecular structure could make it a candidate for inclusion in advanced composite materials or coatings .
Chemical Synthesis
2-Chloro-5-isobutyl-1,3,4-thiadiazole: serves as a building block in chemical synthesis. Its reactive sites allow for various substitutions and modifications, enabling the creation of a wide range of derivatives with diverse chemical properties for further research and application .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods. Its unique molecular signature allows for its use in the identification and quantification of substances in complex mixtures .
Life Sciences
The role of 2-Chloro-5-isobutyl-1,3,4-thiadiazole in life sciences could be explored in the context of cellular studies. Its impact on cellular processes, signaling pathways, and gene expression could provide insights into fundamental biological mechanisms .
Chromatography Research
This compound might be used in chromatography research to develop new methods for separating chemical mixtures. Its physicochemical properties could be advantageous in optimizing chromatographic techniques for better resolution and efficiency .
Antimicrobial Activity
Lastly, the antimicrobial activity of thiadiazole derivatives, including 2-Chloro-5-isobutyl-1,3,4-thiadiazole , could be investigated. Its potential antibacterial properties against specific strains could lead to the development of new antibiotics or antiseptics .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-(2-methylpropyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNXAXNLIREEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isobutyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




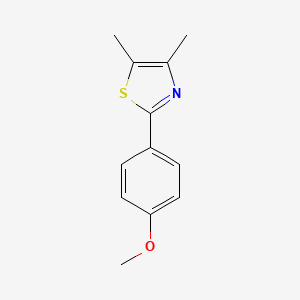
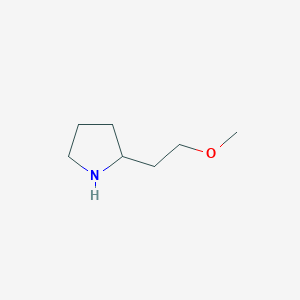
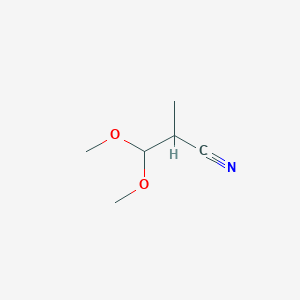

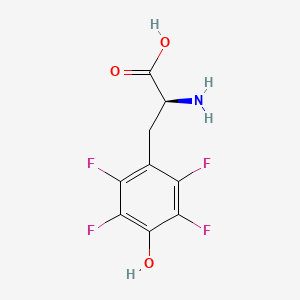
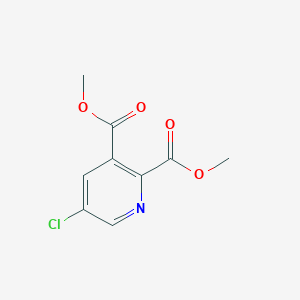

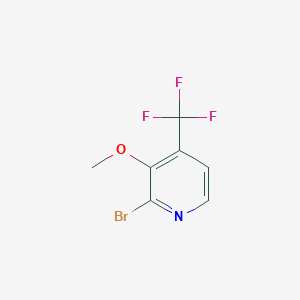

![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)

